3-Bromoisothiazole-5-carboxylic acid
Overview
Description
3-Bromoisothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their wide range of biological activities and industrial applications. This compound, in particular, has garnered attention due to its potential use as a synthetic intermediate in various chemical reactions and its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromoisothiazole-5-carboxylic acid typically involves the reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite (NaNO2) in trifluoroacetic acid (TFA) at approximately 0°C. This reaction yields the carboxylic acid product with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups.
Scientific Research Applications
3-Bromoisothiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromoisothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The detailed molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
3-Bromo-4-phenylisothiazole-5-carboxylic Acid: This compound is structurally similar and shares some synthetic routes and biological activities.
3-Bromoisoxazole-5-carboxylic Acid: Another related compound with similar chemical properties and applications.
Uniqueness: 3-Bromoisothiazole-5-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-bromo-1,2-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPJKCJBAFOREG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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